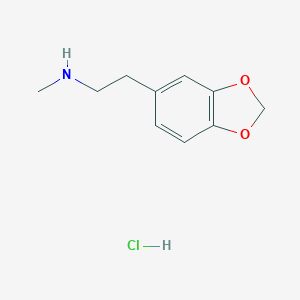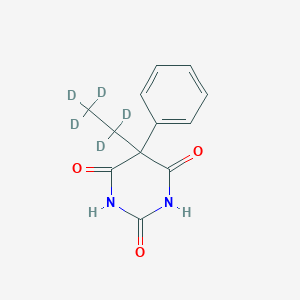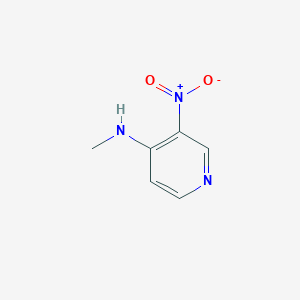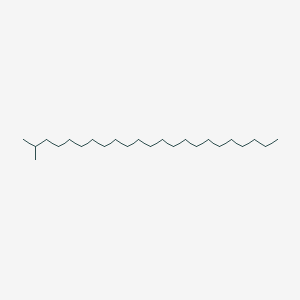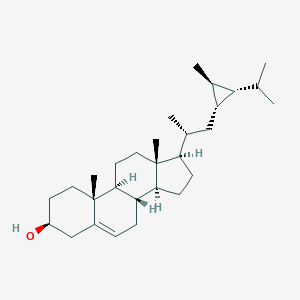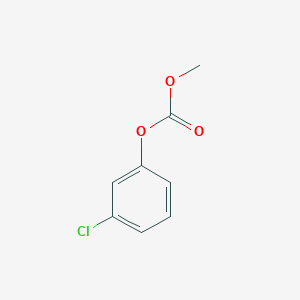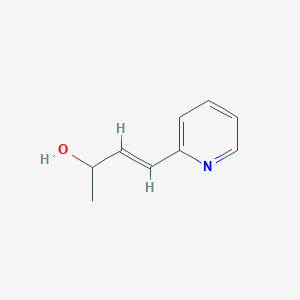
5-Pregnen-3beta,21-diol-20-one diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pregnen-3beta,21-diol-20-one diacetate is a steroidal compound with the molecular formula C25H38O5. It is a derivative of pregnane, a steroid nucleus, and is characterized by the presence of hydroxyl groups at the 3-beta and 21 positions, as well as acetate groups at these positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pregnen-3beta,21-diol-20-one diacetate typically involves the acetylation of 3-beta,21-dihydroxypregn-5-en-20-one. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include room temperature and a reaction time of several hours to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pregnen-3beta,21-diol-20-one diacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-keto,21-dihydroxypregn-5-en-20-one.
Reduction: 3-beta,21-dihydroxypregn-5-en-20-one.
Substitution: 3-beta,21-dihydroxypregn-5-en-20-one derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Pregnen-3beta,21-diol-20-one diacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes, including hormone regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Pregnen-3beta,21-diol-20-one diacetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in gene expression and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-beta,16-alpha-Dihydroxypregn-5-en-20-one: Similar structure but with a hydroxyl group at the 16-alpha position.
3-beta-Hydroxypregn-5-en-20-one acetate: Similar structure but with only one acetate group.
Uniqueness
5-Pregnen-3beta,21-diol-20-one diacetate is unique due to the presence of two acetate groups, which can influence its chemical reactivity and biological activity. This dual acetylation can enhance its stability and modify its interaction with biological targets compared to similar compounds .
Eigenschaften
CAS-Nummer |
1693-63-6 |
|---|---|
Molekularformel |
C25H36O5 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
[2-(3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O5/c1-15(26)29-14-23(28)22-8-7-20-19-6-5-17-13-18(30-16(2)27)9-11-24(17,3)21(19)10-12-25(20,22)4/h5,18-22H,6-14H2,1-4H3 |
InChI-Schlüssel |
UVOTXHBDYFWIBF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Isomerische SMILES |
CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
Kanonische SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
| 1693-63-6 | |
Synonyme |
3 beta,21-diacetoxy-5-pregnen-20-one 3,21-DAXPG-20 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


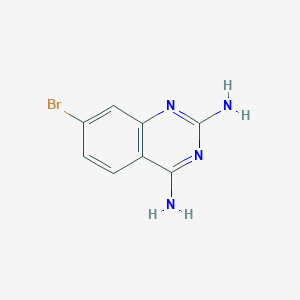
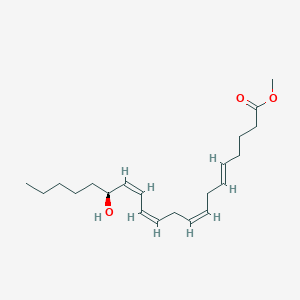
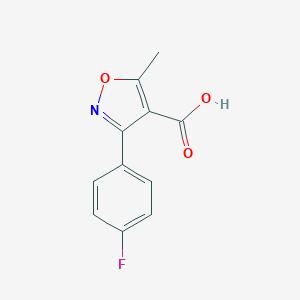
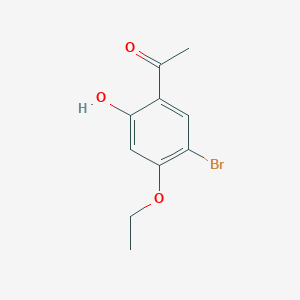
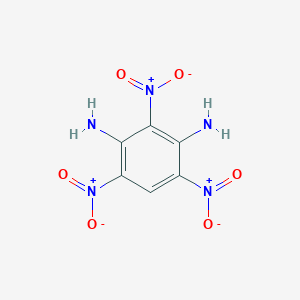
![2-[4-(Thiazol-2-yl)-3-methylthiophenyl]propanoic acid](/img/structure/B163057.png)
